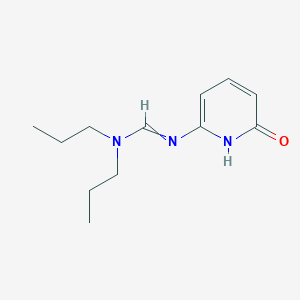
N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
Description
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- is a chemical compound with a complex structure that includes a pyridine ring and multiple functional groups
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16) |
InChI Key |
MEYPAYJYAZKERR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C=NC1=CC=CC(=O)N1 |
Synonyms |
CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- involves several steps. Typically, the synthetic route includes the formation of the pyridine ring followed by the introduction of the methanimidamide group and the dipropyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the pyridine ring.
Scientific Research Applications
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- can be compared with other similar compounds that have a pyridine ring and functional groups. Some similar compounds include Methanimidamide, N-cyano-N’-(1,6-dihydro-6-oxo-2-pyridinyl)- and other derivatives with different substituents. The uniqueness of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


